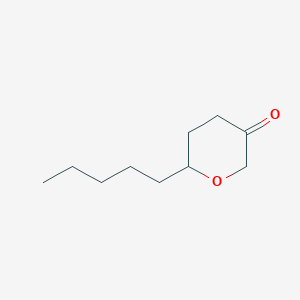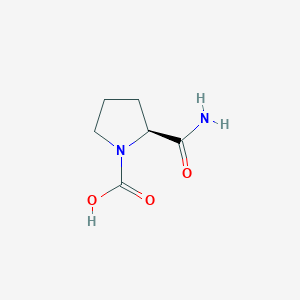
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a chiral amino acid derivative with significant relevance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a carbamoyl group and a carboxylic acid group. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantiomeric purity and yield. Advanced techniques such as continuous flow synthesis and biocatalysis are also employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamoyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Serves as a precursor for the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparación Con Compuestos Similares
®-2-Carbamoylpyrrolidine-1-carboxylic acid: The enantiomer of the (S)-form, with different optical activity and potentially different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the carbamoyl group.
Pyrrolidine-2-carboxylic acid: Another derivative with a similar core structure but different substituents.
Uniqueness: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall functionality in various applications.
Propiedades
Número CAS |
717094-71-8 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2S)-2-carbamoylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)4-2-1-3-8(4)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
HZWNCWJPJSKCTL-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)O)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


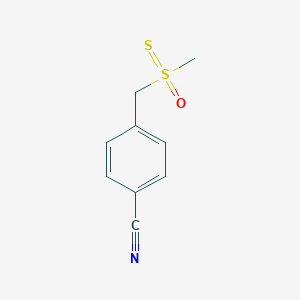

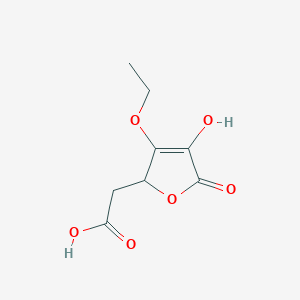
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
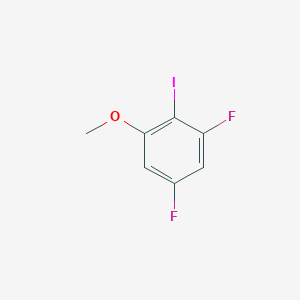
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
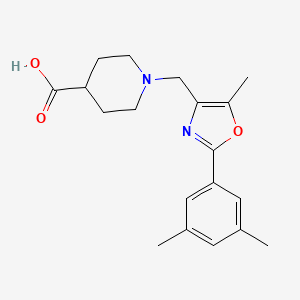
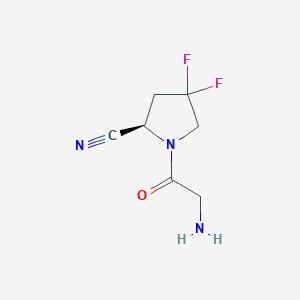

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


